1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one
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Overview
Description
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one is a synthetic organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is notable for its complex structure, which includes sulfonic acid, phenoxy, octadecanamido, chlorohydroxy, and pyrazoline groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one typically involves multiple steps:
Diazotization: The starting material, an aromatic amine, undergoes diazotization to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Sulfonation: The phenoxy group is sulfonated to introduce the sulfonic acid group.
Amidation: The octadecanamido group is introduced through an amidation reaction.
Chlorination and Hydroxylation: The chlorohydroxy group is introduced through chlorination followed by hydroxylation.
Cyclization: Finally, the pyrazoline ring is formed through a cyclization reaction.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow processes and the use of catalysts to enhance reaction rates and yields. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acetic acid.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one has various applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the textile industry for dyeing fabrics.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonic acid group enhances water solubility, facilitating its use in aqueous environments. The phenoxy and chlorohydroxy groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-hydroxy)-phenylazo-pyrazoline-5-one: Lacks the chlorine atom.
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-methoxy)-phenylazo-pyrazoline-5-one: Contains a methoxy group instead of a hydroxy group.
Uniqueness
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-(2-chlor-4-hydroxy)-phenylazo-pyrazoline-5-one is unique due to the presence of both chlorohydroxy and octadecanamido groups, which impart distinct chemical and physical properties. These groups enhance the compound’s solubility, stability, and reactivity, making it suitable for a wide range of applications.
Properties
Molecular Formula |
C39H50ClN5O7S |
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Molecular Weight |
768.4 g/mol |
IUPAC Name |
5-[4-[(2-chloro-4-hydroxyphenyl)diazenyl]-3-(octadecanoylamino)-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C39H50ClN5O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-36(47)41-38-37(43-42-33-25-24-30(46)28-32(33)40)39(48)45(44-38)29-23-26-34(35(27-29)53(49,50)51)52-31-20-17-16-18-21-31/h16-18,20-21,23-28,37,46H,2-15,19,22H2,1H3,(H,41,44,47)(H,49,50,51) |
InChI Key |
OCZQGYGKQXWLRB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)O)Cl)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
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